Tizanidine-d4 Hydrochloride

Description

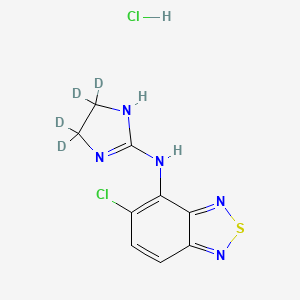

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5S.ClH/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9;/h1-2H,3-4H2,(H2,11,12,13);1H/i3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWUKMNZJRDGCTQ-URZLSVTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670104 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188263-51-5 | |

| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Tizanidine-d4 Hydrochloride

This guide provides a comprehensive technical overview of the isotopic purity of Tizanidine-d4 Hydrochloride, a critical parameter for researchers, scientists, and drug development professionals who rely on this stable isotope-labeled compound as an internal standard. We will delve into the significance of isotopic purity, the analytical methodologies for its determination, and provide practical, field-proven insights to ensure the integrity of your analytical data.

Introduction: The Critical Role of this compound in Bioanalysis

Tizanidine is a centrally acting α2-adrenergic agonist widely used as a muscle relaxant.[1][2][3] In pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, the accurate quantification of tizanidine in biological matrices is paramount.[4][5] this compound, a deuterated analog of tizanidine, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[1][6][7] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows for clear differentiation by a mass spectrometer. This co-elution and similar ionization efficiency enable it to effectively compensate for variations during sample preparation and analysis, leading to highly accurate and precise quantification.[4][5]

However, the reliability of any study employing Tizanidine-d4 as an internal standard is fundamentally dependent on its isotopic purity .

Understanding Isotopic Purity: Why It Matters

Isotopic purity refers to the percentage of a compound that contains the desired number of stable isotopes at the specified positions. For this compound, this means the proportion of molecules that contain exactly four deuterium atoms as intended.

The presence of isotopic impurities, which are molecules with fewer or more than the specified number of deuterium atoms (e.g., d0, d1, d2, d3, or d5), can have significant consequences:

-

Inaccurate Quantification: The most significant impact is on the accuracy of the analytical results. If the Tizanidine-d4 internal standard contains a notable amount of the unlabeled (d0) tizanidine, the measured concentration of the analyte in the sample will be artificially inflated.

-

Interference with Analyte Signal: The presence of lower deuterated forms (d1, d2, d3) can potentially contribute to the signal of the analyte, especially in high-sensitivity assays, leading to a biased measurement.

-

Compromised Method Validation: During method validation, the presence of significant isotopic impurities can affect the determination of key parameters such as the limit of quantification (LOQ) and linearity.

Therefore, a thorough understanding and rigorous assessment of the isotopic purity of this compound are not just a matter of quality control but a prerequisite for generating reliable and reproducible scientific data.

Analytical Methodologies for Determining Isotopic Purity

The determination of isotopic purity requires analytical techniques that can differentiate between molecules based on their mass-to-charge ratio or nuclear properties. The two primary methods employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9]

Mass Spectrometry (MS): The Gold Standard

Mass spectrometry, particularly high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the most powerful and widely used technique for assessing isotopic purity.[8][10][11]

The Principle: MS separates ions based on their mass-to-charge ratio (m/z). The four deuterium atoms in Tizanidine-d4 increase its molecular weight by approximately 4 Da compared to the unlabeled tizanidine. This mass difference allows for the clear resolution and quantification of the different isotopic species.

Why it's the preferred method:

-

High Sensitivity: MS offers exceptional sensitivity, allowing for the detection and quantification of even trace-level isotopic impurities.[10][11]

-

Specificity: By monitoring specific parent-to-product ion transitions in MS/MS, the method can be highly specific for tizanidine and its deuterated isotopologues.

-

Direct Measurement: MS directly measures the relative abundance of different isotopic forms, providing a straightforward calculation of isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[8][9]

The Principle: While ¹H NMR can be used to assess the degree of deuteration by observing the disappearance of proton signals at the labeling sites, ²H NMR (Deuterium NMR) can directly detect the deuterium nuclei. The integration of the signals in the NMR spectrum can provide information about the isotopic distribution.

Limitations for Isotopic Purity Quantification:

-

Lower Sensitivity: NMR is significantly less sensitive than MS, making it challenging to detect and quantify low levels of isotopic impurities.

-

Complex Spectra: For complex molecules, the NMR spectra can be crowded, making it difficult to resolve and accurately integrate the signals of interest.

-

Indirect Measurement: While NMR is excellent for confirming the position of deuterium labeling, quantifying the precise isotopic distribution can be less straightforward than with MS.

While NMR is an invaluable tool for structural confirmation and confirming the location of the deuterium labels, Mass Spectrometry is the definitive technique for the quantitative determination of isotopic purity. [9]

Experimental Protocol: Isotopic Purity Determination of this compound by LC-MS/MS

This section outlines a detailed, step-by-step protocol for determining the isotopic purity of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

This compound (test sample)

-

Tizanidine Hydrochloride (reference standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Volumetric flasks and pipettes

Instrumentation

-

LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Analytical Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Standard Solution Preparation

-

Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

-

Working Solution: Dilute the stock solution with the mobile phase to a suitable concentration for LC-MS/MS analysis (e.g., 100 ng/mL).

LC-MS/MS Method

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure the elution of tizanidine as a sharp peak.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MS/MS Transitions: Monitor the following transitions in Multiple Reaction Monitoring (MRM) mode:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Tizanidine (d0) | 254.0 | 211.0 |

| Tizanidine-d1 | 255.0 | 212.0 |

| Tizanidine-d2 | 256.0 | 213.0 |

| Tizanidine-d3 | 257.0 | 214.0 |

| Tizanidine-d4 | 258.0 | 215.0 |

Note: The specific product ions may vary depending on the instrument and collision energy. It is essential to optimize these parameters.

Data Acquisition and Analysis

-

Inject the this compound working solution into the LC-MS/MS system.

-

Acquire data in MRM mode for all the specified transitions.

-

Integrate the peak areas for each of the isotopic species (d0 to d4).

-

Calculate the isotopic purity using the following formula:

Isotopic Purity (%) = [Area(d4) / (Area(d0) + Area(d1) + Area(d2) + Area(d3) + Area(d4))] x 100

Data Presentation and Visualization

Typical Isotopic Purity Specifications

The acceptable isotopic purity of this compound can vary depending on the application and the sensitivity of the analytical method. However, for most quantitative bioanalytical applications, a high level of isotopic purity is required.

| Parameter | Typical Specification |

| Isotopic Purity (d4) | ≥ 98% |

| Contribution of d0 | < 0.1% |

Note: These are general guidelines. Always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Workflow for Isotopic Purity Determination

The following diagram illustrates the logical workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for the determination of isotopic purity of Tizanidine-d4 HCl.

Conclusion

References

- Benchchem. (n.d.). Quantitative Analysis of Tizanidine in Human Plasma using a Validated LC-MS/MS Method with Tizanidine-d4 Inte.

- Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- LGC Standards. (n.d.). Tizanidine-d4 | CAS 1188331-19-2.

- PubMed. (n.d.). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- Yao Xue Xue Bao. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs.

- Benchchem. (n.d.). An In-depth Technical Guide to Tizanidine-d4.

- LGC Standards. (n.d.). This compound.

- MedchemExpress.com. (n.d.). This compound | Stable Isotope.

- Cerilliant. (n.d.). Tizanidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials.

- Benchchem. (n.d.). Standard Operating Procedure for the Quantification of Tizanidine in Human Plasma using Tizanidine-d4 as an Internal Standard.

- Cayman Chemical. (n.d.). Tizanidine-d4 (hydrochloride) (CAS Number: 1188263-51-5).

- PubChem. (n.d.). Tizanidine Hydrochloride | C9H9Cl2N5S | CID 114869.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Tizanidine Hydrochloride | C9H9Cl2N5S | CID 114869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tizanidine-D4 HCl | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Tizanidine-d4 Hydrochloride chemical structure and properties.

An In-depth Technical Guide to Tizanidine-d4 Hydrochloride: Structure, Properties, and Bioanalytical Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern pharmaceutical analysis, particularly within pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, the demand for precision and accuracy is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the "gold standard" for quantitative bioanalysis.[1][2] this compound, the deuterated analogue of the centrally acting α2-adrenergic agonist Tizanidine, exemplifies this critical analytical tool.[3][4] Tizanidine is a widely prescribed muscle relaxant for managing spasticity associated with conditions like multiple sclerosis and spinal cord injury.[5][6][7][8] This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, and its pivotal role as an internal standard in robust bioanalytical methodologies.

Chemical Structure and Physicochemical Properties

This compound is specifically designed for use as an internal standard in the quantification of tizanidine by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The strategic incorporation of four deuterium atoms onto the imidazoline ring provides a mass shift that allows for its differentiation from the unlabeled analyte by a mass spectrometer, without significantly altering its chemical behavior.

Chemical Structure

The formal name for this compound is 5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl-4,4,5,5-d4)-2,1,3-benzothiadiazol-4-amine, monohydrochloride.[9] The deuterium atoms are strategically placed on the imidazoline ring, a position less susceptible to back-exchange under typical analytical conditions.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. These properties are nearly identical to the parent compound, which is a critical requirement for an effective internal standard.[1]

| Property | Value | Source(s) |

| CAS Number | 1188263-51-5 | [3][9][10] |

| Molecular Formula | C₉H₄ClD₄N₅S • HCl | [9] |

| Formula Weight | 294.2 g/mol | [3][9][10] |

| Appearance | White to Pale Yellow Solid | [3] |

| Melting Point | 275-279°C (decomposes) | [3] |

| Solubility | Soluble in Methanol and Water | [3][9] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₄) | [9] |

| SMILES | ClC1=C(NC2=NC([2H])([2H])C([2H])([2H])N2)C3=NSN=C3C=C1.Cl | [9] |

| InChI Key | ZWUKMNZJRDGCTQ-URZLSVTISA-N | [9] |

Synthesis and Isotopic Labeling

The synthesis of Tizanidine-d4 is strategically designed to incorporate deuterium atoms into the imidazoline ring of the molecule. This is typically achieved by using a commercially available deuterated precursor, such as ethylenediamine-d4.[11]

The general synthetic strategy involves two main stages:

-

Preparation of the Key Intermediate : This involves creating an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine. A common method is to react the amine with agents like benzoyl chloride and ammonium thiocyanate to form a thiourea derivative.[11]

-

Formation of the Deuterated Imidazoline Ring : The activated intermediate is then reacted with ethylenediamine-d4. This reaction, followed by cyclization, forms the deuterated imidazoline ring, which is then converted to the hydrochloride salt.[11]

Causality Behind Experimental Choices:

-

Choice of Deuterated Precursor: Using ethylenediamine-d4 ensures the selective and efficient placement of deuterium at the desired positions.

-

High Isotopic Purity: The synthesis aims for high isotopic purity (typically ≥98-99%) to ensure that the mass spectrometric signal of the internal standard does not interfere with the natural isotopic distribution of the analyte.[2] This is critical for achieving a low limit of quantification (LLOQ).

Application in Quantitative Bioanalysis

The fundamental advantage of a deuterated internal standard is its near-identical physicochemical properties to the analyte.[1] This ensures it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for matrix effects and variability in the analytical process.[1][12]

The Role of a Deuterated Internal Standard:

-

Co-elution: An ideal deuterated standard co-elutes with the analyte, meaning it experiences the same chromatographic conditions and potential ion suppression or enhancement from the biological matrix.[13]

-

Correction for Variability: It provides a measure of control for variability in extraction recovery, HPLC injection volume, and ionization efficiency in the mass spectrometer source.[13][14]

-

Improved Robustness: The use of a stable isotope-labeled internal standard is a hallmark of a robust and reliable bioanalytical method, a preference often noted by regulatory agencies like the FDA and EMA.[1][12]

Experimental Protocol: Quantification of Tizanidine in Human Plasma by LC-MS/MS

This protocol describes a validated method for quantifying tizanidine in human plasma using Tizanidine-d4 HCl as an internal standard.[15][16][17]

Materials and Reagents:

-

Tizanidine Hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, ethyl acetate

-

LC-MS grade formic acid, ammonium formate

-

Human plasma (K2EDTA)

-

Purified water (Milli-Q or equivalent)

Instrumentation:

-

LC-MS/MS System (e.g., Agilent 1290 LC with a 6460 Triple Quadrupole MS)

-

Analytical Column (e.g., ZORBAX Eclipse Plus C18, 2.1 × 50 mm, 1.8 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare 1 mg/mL stock solutions of tizanidine and Tizanidine-d4 in methanol.

-

Perform serial dilutions with a 50:50 methanol/water mixture to create working solutions for calibration standards and quality control (QC) samples.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Tizanidine-d4 internal standard working solution. Vortex for 10 seconds.

-

Add 500 µL of ethyl acetate to perform the extraction. Vortex vigorously for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer (supernatant) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Inject 5 µL into the LC-MS/MS system.[15]

-

-

LC-MS/MS Analysis:

-

Mobile Phase: A gradient of (A) ammonium formate buffer in water and (B) acetonitrile/methanol with formic acid.

-

Chromatography: Employ a reversed-phase column to separate tizanidine from matrix components.

-

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in the positive electrospray ionization (ESI+) mode. Monitor the specific mass transitions (precursor ion → product ion) for both tizanidine and Tizanidine-d4 in Multiple Reaction Monitoring (MRM) mode.

-

Bioanalytical Workflow Diagram

Caption: Bioanalytical workflow for tizanidine quantification.

Self-Validating Systems and Trustworthiness

A robust bioanalytical method is a self-validating system. The inclusion of Tizanidine-d4 is central to this principle.

-

Accuracy and Precision: Method validation should demonstrate intra- and inter-day precision (%CV) not exceeding 15% (20% at the LLOQ) and accuracy (% bias) within ±15% (±20% at the LLOQ) of the nominal value.[1]

-

Extraction Recovery: The extraction recovery of tizanidine should be consistent and reproducible. Because Tizanidine-d4 has nearly identical chemical properties, its recovery will closely track that of the analyte, correcting for any sample-to-sample variability.[15]

-

Matrix Effect: The matrix effect should be less than 15%.[15] By comparing the response of the analyte in a post-extraction spiked sample to a neat solution, the impact of the biological matrix can be assessed. Tizanidine-d4 effectively minimizes the impact of these matrix effects on the final quantitative result.[15]

Conclusion

This compound is an indispensable tool for researchers, scientists, and drug development professionals engaged in the study of tizanidine. Its well-defined chemical structure, characterized properties, and role as a stable isotope-labeled internal standard enable the development of highly accurate, precise, and robust bioanalytical methods. The principles and protocols outlined in this guide underscore the importance of using appropriate internal standards to ensure data integrity and meet the stringent requirements of regulatory bodies, ultimately facilitating the successful progression of clinical and preclinical research.

References

-

Cayman Chemical. Tizanidine-d4 (hydrochloride) (CAS Number: 1188263-51-5). [9]

-

ChemicalBook. This compound CAS#: 1188263-51-5. [3]

-

AptoChem. Deuterated internal standards and bioanalysis. [13]

-

Bijleveld, et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. [14]

-

BenchChem. Navigating the Regulatory Landscape: A Guide to Deuterated Standards in Bioanalysis. [1]

-

BenchChem. An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Tizanidine-d4. [11]

-

Axios Research. Tizanidine-d4 HCl - CAS - 1188263-51-5.

-

ChemicalBook. This compound | 1188263-51-5. [10]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [2]

-

KCAS Bio. The Value of Deuterated Internal Standards. [12]

-

DailyMed - NIH. Label: TIZANIDINE HYDROCHLORIDE tablet. [18]

-

RxList. Zanaflex (Tizanidine): Side Effects, Uses, Dosage, Interactions, Warnings. [5]

-

MedchemExpress.com. This compound | Stable Isotope. [4]

-

BenchChem. Application Notes: Quantitative Analysis of Tizanidine in Human Plasma using a Validated LC-MS/MS Method with Tizanidine-d4. [15]

-

BenchChem. Deuterated tizanidine physical and chemical characteristics. [6]

-

National Cancer Institute. Definition of tizanidine hydrochloride - NCI Drug Dictionary. [19]

-

Wikipedia. Tizanidine. [7]

-

MedlinePlus. Tizanidine. [8]

-

BenchChem. Standard Operating Procedure for the Quantification of Tizanidine in Human Plasma using Tizanidine-d4 as an Internal Standard. [16]

-

BenchChem. Application Note: A Validated LC-MS/MS Method for the Quantification of Tizanidine in Human Plasma Using Tizanidine-d4 as an Int. [17]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. This compound CAS#: 1188263-51-5 [amp.chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Zanaflex (Tizanidine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tizanidine - Wikipedia [en.wikipedia.org]

- 8. Tizanidine: MedlinePlus Drug Information [medlineplus.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound | 1188263-51-5 [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. scispace.com [scispace.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. DailyMed - TIZANIDINE HYDROCHLORIDE tablet [dailymed.nlm.nih.gov]

- 19. Facebook [cancer.gov]

Preclinical Pharmacokinetics and Metabolism of Tizanidine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of tizanidine, a centrally acting α2-adrenergic agonist widely utilized for its muscle relaxant properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in relevant animal models is fundamental for the design and interpretation of non-clinical safety and efficacy studies, and for predicting its clinical behavior. This document synthesizes data from various preclinical species, details the metabolic pathways, and provides robust experimental protocols to guide researchers in the field of drug development.

Introduction: The Preclinical Imperative for Tizanidine

Tizanidine is a cornerstone in the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1] Its mechanism of action involves agonism at α2-adrenergic receptors, leading to presynaptic inhibition of motor neurons in the spinal cord.[2] Preclinical evaluation of tizanidine's ADME profile is a critical step in its development pathway. These studies are not merely a regulatory checklist; they provide foundational insights into the drug's disposition, helping to:

-

Select appropriate animal models: Understanding the similarities and differences in metabolism and pharmacokinetics between preclinical species and humans is crucial for the relevance of toxicology and pharmacology studies.

-

Inform dose selection for toxicology studies: Knowledge of the pharmacokinetic parameters ensures appropriate systemic exposure in safety assessment studies.

-

Predict human pharmacokinetics: Preclinical data, when appropriately scaled, can offer initial estimations of human PK parameters, aiding in the design of first-in-human clinical trials.

-

Identify potential drug-drug interactions: Early identification of the primary metabolizing enzymes allows for the prediction of potential interactions with other therapeutic agents.[1][3]

This guide will delve into the key aspects of tizanidine's preclinical journey through the body, providing both a theoretical framework and practical methodologies.

Absorption: Bioavailability and First-Pass Effect

Following oral administration, tizanidine is rapidly and almost completely absorbed from the gastrointestinal tract.[4][5] However, it is subject to extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability. In humans, the absolute oral bioavailability is estimated to be between 21% and 40%.[2][5]

Preclinical studies in various species also demonstrate this characteristic of high absorption coupled with significant first-pass metabolism.

Distribution: Tissue Penetration and Protein Binding

Tizanidine exhibits extensive tissue distribution, a characteristic suggested by its volume of distribution in humans of 2.4 L/kg.[2] This indicates that the drug does not remain confined to the bloodstream and penetrates into various tissues. Plasma protein binding of tizanidine is relatively low, at approximately 30% in humans, suggesting that a significant fraction of the drug in circulation is free to distribute to tissues and interact with its target receptors.[2]

Preclinical studies are essential to understand the specific tissue distribution profile of tizanidine, including its potential to cross the blood-brain barrier to exert its therapeutic effects on the central nervous system.

Metabolism: The Central Role of Cytochrome P450 1A2

The metabolism of tizanidine is extensive and primarily occurs in the liver. In vitro studies using human liver microsomes have definitively identified cytochrome P450 1A2 (CYP1A2) as the principal enzyme responsible for its biotransformation.[1][3][6][7] This finding is of paramount importance for predicting and understanding drug-drug interactions. Co-administration of tizanidine with potent CYP1A2 inhibitors, such as fluvoxamine or ciprofloxacin, is contraindicated as it can lead to a dramatic increase in tizanidine plasma concentrations and associated adverse effects.[8]

The primary metabolic pathway involves the oxidation of the imidazoline ring of the tizanidine molecule, leading to the formation of inactive metabolites.

Comparative In Vitro Metabolism

Preclinical Pharmacokinetic Parameters

The pharmacokinetic profile of tizanidine has been characterized in several animal species. The following table summarizes key pharmacokinetic parameters from available preclinical studies. It is important to note that these parameters can be influenced by factors such as the dose, formulation, and specific strain of the animal model.

| Parameter | Dog | Rabbit (1 mg/kg, oral) |

| Tmax (h) | 2.25 - 2.5 | - |

| Cmax (ng/mL) | - | 42.29 |

| AUC (ng*h/mL) | - | 149.1 |

| Half-life (t½) (h) | - | 2.51 |

| Bioavailability (%) | Not Reported | Not Reported |

Data for other species such as rats and monkeys are not consistently available in the public literature.

Excretion: The Primary Route of Elimination

The metabolites of tizanidine are primarily eliminated from the body via the kidneys, with approximately 60% of the administered dose being recovered in the urine in humans.[2] A smaller proportion, around 20%, is excreted in the feces.[2] Less than 3% of the dose is excreted as the unchanged parent drug, highlighting the extensive metabolic clearance of tizanidine.[2] Excretion balance studies, often utilizing radiolabeled compounds (e.g., ¹⁴C-tizanidine), are the gold standard in preclinical development to definitively determine the routes and rates of elimination of the drug and its metabolites.[5][9]

Experimental Protocols

In Vivo Oral Pharmacokinetic Study in Rats

This protocol outlines a typical design for a single-dose oral pharmacokinetic study of tizanidine in rats. The causality behind these steps is to ensure robust and reproducible data that accurately reflects the drug's behavior in the chosen model.

Objective: To determine the pharmacokinetic profile of tizanidine following a single oral gavage administration to Sprague-Dawley rats.

Materials:

-

Tizanidine hydrochloride

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water)

-

Sprague-Dawley rats (male, 200-250 g)

-

Oral gavage needles

-

Blood collection tubes (e.g., with K2EDTA anticoagulant)

-

Centrifuge

-

Freezer (-80°C)

-

LC-MS/MS system for bioanalysis

Methodology:

-

Animal Acclimatization: Acclimatize rats to the housing conditions for at least 5 days prior to the study. This minimizes stress-related physiological changes that could impact pharmacokinetics.

-

Dose Formulation: Prepare a fresh, homogeneous suspension of tizanidine in the vehicle on the day of dosing. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing to reduce variability in gastrointestinal absorption. Water should be available ad libitum.

-

Dosing: Administer a single oral dose of tizanidine (e.g., 1, 5, or 10 mg/kg) via oral gavage. Record the exact time of administration for each animal.

-

Blood Sampling: Collect serial blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). The selection of time points is critical to accurately define the absorption, distribution, and elimination phases of the drug.

-

Plasma Preparation: Immediately transfer the blood samples into anticoagulant-containing tubes. Centrifuge the samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma. This prevents clotting and preserves the integrity of the drug in the sample.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis. This ensures the long-term stability of tizanidine and its metabolites.

-

Bioanalysis: Quantify the concentration of tizanidine in the plasma samples using a validated LC-MS/MS method. The use of a stable isotope-labeled internal standard is highly recommended for accuracy and precision.

-

Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, clearance, and volume of distribution) from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin®.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol describes an in vitro assay to determine the metabolic stability of tizanidine in liver microsomes from different species, which is a key experiment to understand its intrinsic clearance and potential for species differences in metabolism.

Objective: To assess the in vitro metabolic stability of tizanidine in liver microsomes from rat, dog, monkey, and human.

Materials:

-

Tizanidine hydrochloride

-

Pooled liver microsomes from the selected species (commercially available)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Methodology:

-

Incubation Preparation: Prepare a master mix containing the liver microsomes (e.g., at a final concentration of 0.5 mg/mL) and tizanidine (e.g., at a final concentration of 1 µM) in phosphate buffer.

-

Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes to allow the system to reach thermal equilibrium.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system. The presence of NADPH is essential for the activity of cytochrome P450 enzymes.

-

Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins and stops all enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Analyze the supernatant for the remaining concentration of tizanidine using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of tizanidine remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Visualizations

Tizanidine Metabolic Pathway

Caption: Primary metabolic pathway of Tizanidine mediated by CYP1A2.

Preclinical Oral Pharmacokinetic Study Workflow

Caption: Workflow for a preclinical oral pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic and metabolism profile of tizanidine is characterized by rapid absorption, extensive first-pass metabolism primarily mediated by CYP1A2, wide tissue distribution, and renal excretion of its inactive metabolites. Understanding these ADME properties in various animal models is essential for the rational design of non-clinical studies and for the successful translation of preclinical findings to the clinical setting. The experimental protocols and conceptual frameworks provided in this guide offer a robust foundation for researchers and drug development professionals working with tizanidine and related compounds. A thorough and well-executed preclinical ADME package is indispensable for navigating the complexities of drug development and ensuring the safety and efficacy of new therapeutic agents.

References

-

Granfors, M. T., Backman, J. T., Laitila, J., & Neuvonen, P. J. (2004). Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. British journal of clinical pharmacology, 57(3), 349–353. [Link][1][3][7]

-

Scite.ai. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. [Link][6]

-

PubMed. Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro. [Link][1]

-

ResearchGate. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro. [Link][1][3]

-

Apotex Inc. (2023). Tizanidine Hydrochloride Tablets USP 2 mg and 4 mg Product Monograph. [Link][8]

-

PubMed. Pharmacokinetics and pharmacodynamics of tizanidine. [Link]

-

Tse, F. L., Jaffe, J. M., & Bhuta, S. (1987). Pharmacokinetics of orally administered tizanidine in healthy volunteers. Fundamental & clinical pharmacology, 1(6), 479–488. [Link][5]

-

ResearchGate. Pharmacokinetic comparison of two 4 mg tablet formulations of tizanidine. [Link]

-

PubMed. Pharmacokinetic study of Piperine in Wistar rats after oral and intravenous administration. [Link]

-

Frontiers. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). [Link]

-

National Institutes of Health. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches. [Link]

-

Matsunaga, N., Hattori, K., Iizasa, H., Kizu, J., Takanaka, A., & Nakashima, E. (2001). Application of the PKCYP-test in cases of altered CYP1A2 for multiple CYP systems in rat models of disease. Biological & pharmaceutical bulletin, 24(9), 1037–1043. [Link]

-

PubMed. Use of a physiologically based pharmacokinetic model for rats to study the influence of body fat mass and induction of CYP1A2 on the pharmacokinetics of TCDD. [Link]

-

U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]

-

BioIVT. Excretion Studies for In Vivo ADME in Drug Development. [Link][9]

-

Semantic Scholar. PHARMACOKINETICS OF ORALLY ADMINISTERED TIZANIDINE IN HEALTHY VOLUNTEERS. [Link]

-

Dove Medical Press. Tizanidine: Advances in Pharmacology & Therapeutics and Drug Formulations. [Link]

-

PubMed. Disposition of [14C]povidone after oral administration to the rat. [Link]

-

PubMed. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. [Link]

-

PubMed. Absorption, distribution, excretion, and pharmacokinetics of 14C-pyronaridine tetraphosphate in male and female Sprague-Dawley rats. [Link]

-

ResearchGate. Comparative assessment for rat strain differences in metabolic profiles of 14 drugs in Wistar Han and Sprague Dawley hepatocytes. [Link]

-

PubMed. Comparative drug metabolism of diazepam in hepatocytes isolated from man, rat, monkey and dog. [Link]

-

PubMed. Utility of hepatocytes to model species differences in the metabolism of loxtidine and to predict pharmacokinetic parameters in rat, dog and man. [Link]

-

PubMed. Human and dog, but not rat, isolated hepatocytes have decreased foreign compound-metabolizing activity compared to liver slices. [Link]

Sources

- 1. Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pharmacokinetics of orally administered tizanidine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. bioivt.com [bioivt.com]

An In-Depth Technical Guide to the Solubility of Tizanidine-d4 Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Tizanidine-d4 Hydrochloride. As a deuterated analog of the centrally acting α2-adrenergic agonist Tizanidine, this compound is principally utilized as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its solubility in various organic solvents is paramount for the development of robust analytical methods, formulation strategies, and in vitro assays. This document synthesizes available data, elucidates the impact of physicochemical properties on solubility, and provides detailed experimental protocols for solubility determination, thereby serving as an essential resource for professionals in the field of pharmaceutical sciences.

Introduction: The Significance of this compound and Its Solubility Profile

Tizanidine is a widely prescribed muscle relaxant for the management of spasticity associated with conditions such as multiple sclerosis and spinal cord injury. This compound, its deuterated counterpart, offers a stable, isotopically labeled internal standard crucial for the accurate quantification of Tizanidine in biological matrices via mass spectrometry. The precision of such analytical methodologies is fundamentally reliant on the ability to prepare homogenous stock and working solutions, a task directly governed by the compound's solubility.

Furthermore, in drug discovery and development, solubility is a critical determinant of a compound's behavior in biological systems and its suitability for various formulations. While quantitative solubility data for this compound is not extensively published, its structural similarity to Tizanidine Hydrochloride allows for a reliable inference of its solubility profile from the well-documented characteristics of the non-deuterated form. This guide will primarily focus on the solubility of Tizanidine Hydrochloride as a proxy, with the explicit understanding that the solubility of the deuterated form is expected to be very similar.

Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary value but is dictated by its inherent physicochemical properties. For this compound, the key parameters are homologous to its non-deuterated form, Tizanidine.

| Property | Value (Tizanidine Base) | Source | Significance for Solubility |

| pKa | 7.48 | [1] | The pKa indicates that tizanidine is a weak base. In its hydrochloride salt form, it is ionized and generally more water-soluble. The solubility in aqueous solutions is pH-dependent, decreasing as the pH increases and the compound deprotonates to its less soluble free base form.[2] |

| logP | 1.72 | [1] | The octanol-water partition coefficient suggests moderate lipophilicity. This property influences its solubility in organic solvents and its ability to cross biological membranes. |

| Molecular Weight | 294.2 g/mol | The molecular weight of the deuterated hydrochloride salt is a fundamental property used in concentration calculations. |

The interplay between the pKa and logP is critical. As a weakly basic compound, the hydrochloride salt of tizanidine is more soluble in acidic aqueous media where it exists predominantly in its ionized form. In organic solvents, the solubility will be influenced by the solvent's polarity and its ability to interact with the tizanidine molecule.

Solubility Profile of Tizanidine Hydrochloride in Organic Solvents

The following table summarizes the available solubility data for Tizanidine Hydrochloride in a range of common organic solvents. It is important to note that some discrepancies exist in the reported quantitative values, which may be attributable to different experimental conditions (e.g., temperature, kinetic vs. thermodynamic solubility measurements).

| Solvent | Solvent Type | Quantitative Solubility (mg/mL) | Qualitative Solubility | Source(s) |

| Water | Polar Protic | >20, ~29 | Slightly Soluble to Soluble | [3][4] |

| Methanol | Polar Protic | - | Soluble, Slightly Soluble | [2][5][6] |

| Ethanol | Polar Protic | ~0.2, 14 | Slightly Soluble, Insoluble | [3][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ~0.2, 2, 11, 45 | Soluble | [7][8][9] |

| Acetonitrile | Polar Aprotic | - | (Used as a solvent for reference standards) | [10][11][12] |

| Dichloromethane (DCM) | Non-polar | - | (Freely soluble in combination with methanol) | [5] |

| Chloroform | Non-polar | - | Practically Insoluble, Almost Insoluble | [6][13] |

| Acetone | Polar Aprotic | - | Practically Insoluble | [6] |

| Ethyl Acetate | Polar Aprotic | - | Almost Insoluble | [13] |

Expert Insights: The conflicting data for ethanol and DMSO highlight the importance of in-house verification of solubility for critical applications. The low value of ~0.2 mg/mL reported by one supplier for both solvents may represent a conservative estimate or be specific to their material's physical form (e.g., crystal habit). The higher values are more consistent with the general use of these solvents for preparing stock solutions. The pH-dependent aqueous solubility is a key consideration; Tizanidine Hydrochloride is freely soluble in 0.1 N HCl.[5]

Experimental Protocol for Thermodynamic Solubility Determination

To ensure accurate and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The supernatant is then separated from the undissolved solid and the concentration of the dissolved compound is determined analytically.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound (e.g., 10 mg) to a glass vial. The exact amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Solvent Addition: Add a known volume of the organic solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To ensure complete separation of the supernatant from the solid, either:

-

Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter.

-

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

-

Calculation: Calculate the solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

Self-Validating System and Trustworthiness

-

Visual Confirmation: The presence of undissolved solid at the end of the equilibration period is a crucial visual check to confirm that a saturated solution was achieved.

-

Time to Equilibrium: To validate the equilibration time, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not significantly change between the later time points.

-

Purity Analysis: The analytical method (preferably HPLC) should be capable of separating the parent compound from any potential impurities or degradants, ensuring that only the solubility of the intact this compound is measured.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Thermodynamic solubility determination workflow.

Factors Influencing Tizanidine-d4 HCl Solubility

Caption: Interplay of factors governing solubility.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use as an internal standard and for formulation development. While direct quantitative data for the deuterated form is scarce, the extensive data available for Tizanidine Hydrochloride provides a reliable foundation for its anticipated solubility behavior. This guide has synthesized the available information, provided a robust experimental protocol for in-house solubility determination, and contextualized the data within the framework of the compound's physicochemical properties. By understanding these principles, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection and experimental design, ultimately enhancing the quality and reliability of their work.

References

-

Chinnala, K. M., et al. (2015). Formulation and Evaluation of Mouth Dissolving Films Containing Tizanidine Hydrochloride. International Journal Of Pharma Research and Health Sciences, 3(2), 621-629. ([Link])

-

PCCA. (n.d.). TIZANIDINE HYDROCHLORIDE USP (30-4791). Professional Compounding Centers of America. ([Link])

-

National Center for Biotechnology Information. (n.d.). Tizanidine hydrochloride. PubChem Compound Database. ([Link])

-

U.S. Food and Drug Administration. (2002, August 29). ZANAFLEX (tizanidine hydrochloride) Label. ([Link])

-

ChemBK. (n.d.). Tizanidine Hydrochloride. ([Link])

-

PharmaCompass. (n.d.). Tizanidine HCl | Drug Information, Uses, Side Effects, Chemistry. ([Link])

-

United States Pharmacopeia. (2011, November 29). Tizanidine Hydrochloride. ([Link])

-

Fadhel, A. Y., & Ayash, N. (2023). Solubility of tizanidine (mg/mL) in different oils, surfactants and co-surfactants [Figure]. In ResearchGate. ([Link])

-

CWS Abroad. (n.d.). Tizanidine hydrochloride 100 µg/mL in Acetonitrile Reference Standard. ([Link])

-

National Center for Biotechnology Information. (n.d.). Tizanidine. PubChem Compound Database. ([Link])

-

United States Pharmacopeia. (n.d.). Tizanidine Tablets. ([Link])

-

Gupta, R., & Bajpai, M. (2013). Preparation and Physicochemical Characterization of Tizanidine Hydrochloride Nanoparticles. ResearchGate. ([Link])

Sources

- 1. Tizanidine | C9H8ClN5S | CID 5487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. 替扎尼定 盐酸盐 ≥98% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tizanidine hydrochloride | 64461-82-1 [chemicalbook.com]

- 5. pharmahealthsciences.net [pharmahealthsciences.net]

- 6. TIZANIDINE HYDROCHLORIDE USP - PCCA [pccarx.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Tizanidine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 9. labsolu.ca [labsolu.ca]

- 10. Tizanidine hydrochloride 100 µg/mL in Acetonitrile [lgcstandards.com]

- 11. Tizanidine HCl | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 12. cwsabroad.com [cwsabroad.com]

- 13. chembk.com [chembk.com]

Introduction: The Imperative for Stable Isotope Labeling in Tizanidine Quantification

An In-depth Technical Guide to Tizanidine-d4 Hydrochloride for Advanced Analytical Applications

This document provides a comprehensive technical overview of this compound, designed for researchers, analytical scientists, and professionals in drug metabolism and pharmacokinetics (DMPK). It delves into the core physicochemical properties, its critical role as an internal standard, and detailed protocols for its application in quantitative bioanalysis.

Tizanidine is a centrally acting α2-adrenergic receptor agonist widely prescribed as a muscle relaxant for the management of spasticity associated with conditions like multiple sclerosis or spinal cord injury.[1][2] Its therapeutic efficacy is linked to its plasma concentration, necessitating highly accurate and precise bioanalytical methods for pharmacokinetic studies, clinical monitoring, and drug development.

The "gold standard" for quantitative analysis of small molecules in complex biological matrices is Liquid Chromatography-Mass Spectrometry (LC-MS). However, the accuracy of LC-MS can be compromised by matrix effects and variations in sample preparation and instrument response. To counteract these variables, a technique known as Stable Isotope Dilution (SID) is employed. This involves the use of a stable isotope-labeled (SIL) analog of the analyte as an internal standard (IS).[3]

This compound is the deuterium-labeled analog of Tizanidine HCl.[1] It is an ideal internal standard because it is chemically identical to the analyte but has a different mass due to the incorporation of four deuterium atoms.[4] This mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample extraction, chromatography, and ionization.[1][3][5] This co-elution and co-ionization behavior is fundamental to correcting for analytical variability, thereby ensuring the highest degree of accuracy and precision.

Core Physicochemical Properties

Accurate characterization of a reference standard is the foundation of any quantitative assay. This compound has been characterized by various suppliers and is defined by the following properties.

| Property | Value | Source(s) |

| Chemical Name | 5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine hydrochloride | [6] |

| CAS Number | 1188263-51-5 | [5][6] |

| Molecular Formula | C₉H₄D₄ClN₅S · HCl | [4] |

| Molecular Weight | 294.20 g/mol (Hydrochloride Salt) | [6] |

| 257.74 g/mol (Free Base) | [4][] | |

| Appearance | White to Pale Yellow Solid | [6] |

| Solubility | Slightly soluble in Methanol and Water | [6][8] |

| Storage | -20°C Freezer | [6] |

Note on Molecular Weight Discrepancies: Different sources may list the molecular weight of the free base (C₉H₄D₄ClN₅S) or the hydrochloride salt. It is critical to use the correct value based on the material's form. The formula C9H5Cl2D4N5S and corresponding molecular weight of ~294.19 g/mol represent the hydrochloride salt.[6] The formula C₉H₄ClN₅SD₄ represents the free base with a mass of 257.74, to which the mass of HCl (36.46 g/mol ) is added for the salt form.

Principle of Application: Internal Standard for Quantitative Bioanalysis

Tizanidine-d4 HCl is intended for use as an internal standard for the quantification of tizanidine in biological samples, such as plasma, using GC- or LC-MS.[5] The underlying principle is that a known, fixed amount of the deuterated standard is added to every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.

The ratio of the analyte's mass spectrometric response to the internal standard's response is then used for quantification. Because both compounds experience the same procedural losses during extraction and the same degree of ion suppression or enhancement, this ratio remains constant and directly proportional to the initial concentration of the analyte.[9]

Workflow for Tizanidine Quantification using Tizanidine-d4 HCl

The following diagram illustrates the typical workflow for a bioanalytical assay employing Tizanidine-d4 HCl.

Caption: A typical bioanalytical workflow for quantifying tizanidine.

Experimental Protocols: A Self-Validating System

The following protocols are synthesized from established methods for the analysis of tizanidine in human plasma and serve as a robust starting point for method development.[10][11][12]

Preparation of Stock and Working Solutions

Causality: Accurate preparation of stock solutions is paramount as all subsequent measurements are relative to these standards. Using a certified reference material is non-negotiable for regulatory compliance.

-

Tizanidine-d4 HCl Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 1 mg of Tizanidine-d4 HCl and dissolve in 10 mL of methanol.

-

IS Working Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with a 50:50 methanol:water mixture. This concentration is typical but should be optimized to yield a robust signal in the analytical matrix.

-

Tizanidine Analyte Stock (1 mg/mL): Prepare a stock solution of unlabeled Tizanidine HCl in a similar manner to the IS stock.

-

Calibration Standards: Serially dilute the analyte stock solution to prepare a series of calibration standards in the desired concentration range (e.g., 0.5-50 ng/mL).[12] These standards should be prepared in the same biological matrix as the unknown samples (e.g., blank human plasma).

Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of macromolecules from plasma, which can interfere with the analysis and foul the LC-MS system. Acetonitrile is commonly used as it efficiently denatures and precipitates proteins.

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS Working Solution (100 ng/mL) to each tube and vortex briefly. Trustworthiness Check: Adding the IS at this early stage ensures it undergoes the exact same process as the analyte.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Methodological Parameters

Causality: The goal of the chromatographic method is to separate tizanidine from other endogenous matrix components to minimize ion suppression. A C18 column is suitable for retaining the moderately hydrophobic tizanidine molecule.[13] The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18, 2.1 x 50 mm, 3.5 µm | Provides good retention and peak shape for tizanidine. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution. |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold, re-equilibrate | A standard gradient to elute the analyte and clean the column. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 10 µL | Balances sensitivity with on-column loading. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Tizanidine contains basic nitrogen atoms that are readily protonated. |

| MRM Transition (Tizanidine) | Q1: 254.0 -> Q3: 212.0 | Precursor ion [M+H]⁺ and a characteristic product ion. |

| MRM Transition (Tizanidine-d4) | Q1: 258.0 -> Q3: 216.0 | Precursor ion [M+H]⁺ and product ion, shifted by +4 Da. |

Note: MRM transitions should be empirically optimized on the specific mass spectrometer being used.

Conclusion: Ensuring Data Integrity in Drug Development

This compound is an indispensable tool for researchers and drug development professionals. Its use as an internal standard within a Stable Isotope Dilution methodology provides a self-validating system that corrects for analytical variability, which is a prerequisite for generating high-fidelity pharmacokinetic and clinical data. The protocols and principles outlined in this guide serve as a comprehensive resource for the development and validation of robust, accurate, and precise bioanalytical methods for tizanidine quantification. Adherence to these scientifically-grounded approaches ensures the integrity of data submitted for regulatory approval and advances our understanding of tizanidine's clinical pharmacology.

References

-

Axios Research. (n.d.). Tizanidine-d4 HCl - CAS - 1188263-51-5. Retrieved from Axios Research website.

-

Cayman Chemical. (n.d.). Tizanidine-d4 (hydrochloride) (CAS Number: 1188263-51-5). Retrieved from Cayman Chemical website.[5]

-

ChemicalBook. (n.d.). This compound CAS#: 1188263-51-5. Retrieved from ChemicalBook website.[6]

-

PCCA. (n.d.). TIZANIDINE HYDROCHLORIDE USP. Retrieved from PCCA website.[8]

-

Sigma-Aldrich. (n.d.). Tizanidine hydrochloride ≥98% (HPLC), powder. Retrieved from Sigma-Aldrich website.

-

LGC Standards. (n.d.). Tizanidine-d4 | CAS 1188331-19-2. Retrieved from LGC Standards website.[4]

-

BOC Sciences. (n.d.). CAS 1188331-19-2 Tizanidine-[d4]. Retrieved from BOC Sciences website.[]

-

MedchemExpress. (n.d.). This compound. Retrieved from MedchemExpress website.[1]

-

ChemicalBook. (n.d.). Tizanidine | 51322-75-9. Retrieved from ChemicalBook website.[2]

-

Venkatesh, D. N., et al. (2023). BIOANALYTICAL METHOD PROCESS OF CHROMATOGRAPHIC ANALYSIS OF TIZANIDINE IN THE FORMULATION AND HUMAN PLASMA. Rasayan Journal of Chemistry, 16(1), 422-427.[10][11]

-

Wikipedia. (n.d.). Tizanidine. Retrieved from Wikipedia website.[14]

-

Santa Cruz Biotechnology. (n.d.). Tizanidine-d4. Retrieved from Santa Cruz Biotechnology website.[15]

-

ResearchGate. (n.d.). Chromatograms of pure sample (STD Blank): tizanidine (a) and tizanidine D4 (b). Retrieved from ResearchGate website.[16]

-

Patel, Y. P., et al. (2023). Development of Stability Indicating RP-HPLC Method for Tizanidine Hydrochloride in Bulk Drug and Pharmaceutical Dosage Form. Journal of Drug Delivery and Therapeutics, 13(3), 22-30.[13]

-

Lee, J., Seo, J. H., & Kim, D. H. (2002). Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. Analyst, 127(7), 917-920.[12]

-

Shrestha, B., et al. (2019). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. JOURNAL OF PHARMACEUTICAL ANALYSIS, 2(2), 1-8.[17]

-

Hupp, A., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.[9]

-

SIELC. (n.d.). HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form. Retrieved from SIELC website.[18]

-

Palle, S., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 903, 139-145.[3]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tizanidine | 51322-75-9 [chemicalbook.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tizanidine-d4 | CAS 1188331-19-2 | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound CAS#: 1188263-51-5 [amp.chemicalbook.com]

- 8. Buy Products - PCCA - Professional Compounding Centers of America [pccarx.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Determination of tizanidine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jddtonline.info [jddtonline.info]

- 14. Tizanidine - Wikipedia [en.wikipedia.org]

- 15. scbt.com [scbt.com]

- 16. researchgate.net [researchgate.net]

- 17. journalsofpharmaceuticalanalysis.com [journalsofpharmaceuticalanalysis.com]

- 18. HPLC Method for Analysis of Tizanidine in Pharmaceutical Dosage Form | SIELC Technologies [sielc.com]

The Synthesis and Isotopic Labeling of Tizanidine-d4: A Technical Guide for Advanced Research

This guide provides a comprehensive technical overview of the synthesis and isotopic labeling of Tizanidine-d4, a critical internal standard for pharmacokinetic and metabolic studies of the muscle relaxant Tizanidine.[1] Intended for an audience of researchers, scientists, and drug development professionals, this document delves into the strategic incorporation of deuterium atoms, the rationale behind the synthetic pathway, detailed experimental protocols, and robust analytical characterization.

Introduction: The Significance of Deuterated Tizanidine

Tizanidine, marketed under brand names such as Zanaflex and Sirdalud, is a centrally acting α2-adrenergic agonist used to treat muscle spasticity associated with conditions like multiple sclerosis and spinal cord injury.[2][3] In drug development and clinical pharmacology, the use of stable isotope-labeled internal standards is paramount for accurate quantification in complex biological matrices.[4][5] Tizanidine-d4, where four hydrogen atoms are replaced by deuterium, serves this purpose, enabling precise analysis in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] The increased mass from deuterium incorporation allows for clear differentiation from the unlabeled drug, minimizing analytical interference and improving data reliability.[7][8][9]

Strategic Approach to Isotopic Labeling

The synthesis of Tizanidine-d4 is strategically designed to introduce deuterium atoms into the imidazoline ring of the molecule.[1] This is achieved by utilizing a commercially available deuterated precursor, ethylenediamine-d4.[1] This approach ensures high isotopic purity and selective labeling at the desired positions.

The overall synthetic strategy can be divided into two principal stages:

-

Preparation of the Key Intermediate : Synthesis of an activated derivative of 5-chloro-2,1,3-benzothiadiazol-4-amine.[1]

-

Formation of the Deuterated Imidazoline Ring : Reaction of the activated intermediate with ethylenediamine-d4, followed by cyclization to form the deuterated Tizanidine base, and subsequent conversion to the hydrochloride salt.[1]

This multi-step synthesis ensures a controlled and efficient pathway to the final labeled compound.

Experimental Protocols

The following protocols are based on established synthetic methods for Tizanidine, adapted for the synthesis of its deuterated analog.[1][10]

Stage 1: Synthesis of 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea

This initial step prepares the crucial thiourea derivative necessary for the subsequent reaction with the deuterated diamine.[1][10]

Materials:

-

Ammonium thiocyanate

-

Benzoyl chloride

-

Acetone

-

2N Sodium hydroxide solution

-

Acetic acid

Procedure:

-

A suspension of 5-chlorobenzo[c][1][2][3]thiadiazol-4-amine is prepared in acetone within a reaction vessel.

-

Benzoyl chloride is added dropwise to the suspension while maintaining the temperature in an ice bath.[1][10]

-

Ammonium thiocyanate is then added, and the mixture is heated under reflux.[1][10]

-

After the reaction is complete, the resulting precipitate is collected.

-

The precipitate is then refluxed with a 2N sodium hydroxide solution.[1][10]

-

The solution is subsequently acidified with acetic acid to precipitate the desired product, 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea.[1][10]

Stage 2: Synthesis of Tizanidine-d4

This stage involves the activation of the thiourea intermediate and its reaction with ethylenediamine-d4 to form the deuterated imidazoline ring.[1]

Materials:

-

Methyl iodide

-

Ethylenediamine-d4 (with high isotopic purity)

-

Methanol

-

Amyl alcohol

Procedure:

-

The 1-(5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)thiourea is reacted with methyl iodide to form the S-methylated derivative, methyl (5-chlorobenzo[c][1][2][3]thiadiazol-4-yl)carbamimidothioate.[1][10]

-

This activated intermediate is then reacted with ethylenediamine-d4 in refluxing methanol.[10]

-

The resulting intermediate undergoes intermolecular cyclization when refluxed in amyl alcohol to yield the Tizanidine-d4 base.[10]

Stage 3: Formation of Tizanidine-d4 Hydrochloride

The final step involves the conversion of the Tizanidine-d4 base to its more stable and soluble hydrochloride salt.[1]

Materials:

-

Tizanidine-d4 base

-

Isopropanol

-

Isopropanolic hydrogen chloride

Procedure:

-

The crude Tizanidine-d4 base is dissolved in isopropanol.[1]

-

The solution is filtered to remove any insoluble impurities.

-

Isopropanolic hydrogen chloride is added to the filtrate, leading to the precipitation of this compound.[1]

-

The crystalline product is collected by filtration, washed with a cold solvent, and dried under a vacuum.[1]

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of Tizanidine-d4.

Caption: Synthetic workflow for Tizanidine-d4.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Tizanidine-d4.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the chemical purity of Tizanidine and its deuterated analog.[3]

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |

| Detection | UV detection at approximately 230 nm |

| Flow Rate | Typically 1.0 mL/min |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of Tizanidine-d4 and determining the degree of deuterium incorporation.[8] The mass spectrum of Tizanidine-d4 will show a molecular ion peak shifted by +4 m/z units compared to the unlabeled Tizanidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound.[11][12] In the ¹H NMR spectrum of Tizanidine-d4, the signals corresponding to the protons on the imidazoline ring will be absent, confirming the successful incorporation of deuterium.

Data Summary

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Tizanidine | C₉H₈ClN₅S | 253.71 |

| Tizanidine-d4 | C₉H₄D₄ClN₅S | 257.74 |

Conclusion

The synthesis of Tizanidine-d4 via the strategic use of a deuterated precursor provides a reliable method for producing a high-purity internal standard. This guide has outlined a feasible synthetic pathway, detailed experimental protocols, and the necessary analytical techniques for characterization. The availability of well-characterized Tizanidine-d4 is indispensable for advancing research in the pharmacokinetics and metabolism of Tizanidine, ultimately contributing to the safer and more effective use of this important therapeutic agent.

References

-

Tizanidine. Wikipedia. [Link]

-

The use of stable isotope labelling for the analytical chemistry of drugs. PubMed. [Link]

- Green new process for preparing tizanidine hydrochloride.

-

[2H4]-Tizanidine. ChemBK. [Link]

-

Preparations methods of tizanidine (API) and related compounds: A review. Applied Chemical Engineering. [Link]

-

Preparations methods of tizanidine (API) and related compounds: A review. ResearchGate. [Link]

- Deuterated tizanidine.

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]

-

Method for the preparation of tizanidine hydrochloride. ResearchGate. [Link]

-

Peer Reviewed: Isotopically Labeled Analogues for Drug Quantitation. Analytical Chemistry. [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]

-

Review Article Preparations methods of tizanidine (API) and related compounds. ResearchGate. [Link]

- Deuterated tizanidine.

-

Indicating Determination of Tizanidine in Presence of Its Oxidative Degradation. IJPPR. [Link]

-

Isolation and Characterization of a Process Impurity in Tizanidine Hydrochloride. Indian Journal of Pharmaceutical Sciences. [Link]

-

Tizanidine Impurities. SynZeal. [Link]

-

Tizanidine | C9H8ClN5S | CID 5487. PubChem. [Link]

-

Determination of tizanidine in human plasma by gas chromatography-mass spectrometry. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tizanidine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The use of stable isotope labelling for the analytical chemistry of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 9. metsol.com [metsol.com]

- 10. researchgate.net [researchgate.net]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. Tizanidine hydrochloride(64461-82-1) 1H NMR [m.chemicalbook.com]

Unmasking Pleiotropy: A Technical Guide to Investigating Potential Off-Target Effects of Tizanidine in Cellular Assays

Introduction: Beyond the Alpha-2 Adrenergic Receptor